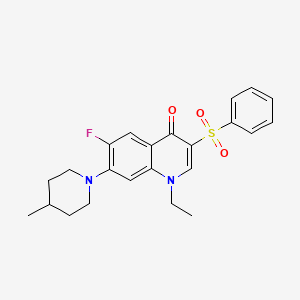
1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as EFPQ and is synthesized through a specific method.
Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Synthesis of Metabolites and Derivatives : Research on quinoline derivatives often involves the synthesis of complex molecules with potential therapeutic properties. For example, Mizuno et al. (2006) developed efficient syntheses for metabolites of a specific quinoline derivative, demonstrating the utility of methanesulfonyl as a protective group in high-yield syntheses (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Similarly, the crystal structure of a pefloxacinium derivative was analyzed, revealing the planarity of the quinoline ring system and the stabilizing effects of hydrogen bonds (Parvez, Arayne, Sultana, & Siddiqi, 2000).
Topoisomerase Inhibitors : A series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives were synthesized and evaluated as potential topoisomerase I inhibitors. These compounds showed potent inhibitory activity against cancer cell lines, suggesting their therapeutic potential in cancer treatment (Ge, Zhao, Xie, Lu, Guo, Li, & Zhao, 2016).
Antibacterial Agents : The synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, including derivatives with antibacterial properties, highlights the diverse applications of fluorinated quinolines in developing new antibacterial agents (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Biological Activities and Potential Therapeutic Applications
Chemosensor for Zn2+ Monitoring : A chemosensor based on quinoline derivatives demonstrated remarkable fluorescence enhancement in the presence of Zn2+, with potential applications in detecting and quantifying Zn2+ in biological and aqueous samples (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).
Antitumor Activity : Research into quinoline derivatives also extends to their antitumor activities. Zhou et al. (2021) synthesized a novel compound demonstrating significant antitumor activity against human hepatoma and melanoma cells, showcasing the potential of quinoline derivatives in oncological research (Zhou, Wu, Huang, Yu, & Lu, 2021).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-3-25-15-22(30(28,29)17-7-5-4-6-8-17)23(27)18-13-19(24)21(14-20(18)25)26-11-9-16(2)10-12-26/h4-8,13-16H,3,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIZNLYFSWKMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

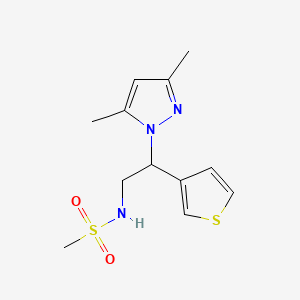

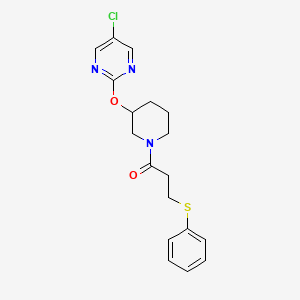
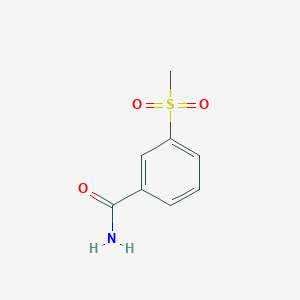



![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)
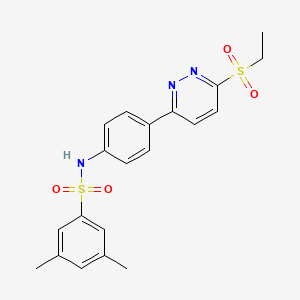


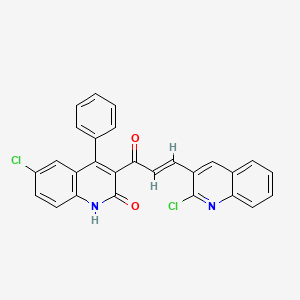
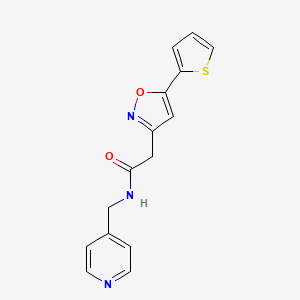
![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)